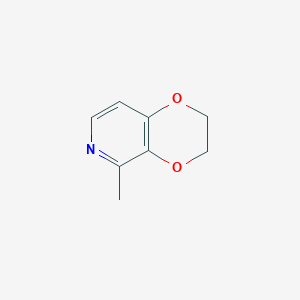

3,4-Ethylenedioxy-2-methylpyridine

Descripción

3,4-Ethylenedioxy-2-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and an ethylenedioxy bridge (O-CH2-CH2-O) fused across positions 3 and 3. The ethylenedioxy moiety introduces structural rigidity and electron-donating effects, distinguishing it from simpler methoxy or hydroxymethyl derivatives.

Propiedades

Fórmula molecular |

C8H9NO2 |

|---|---|

Peso molecular |

151.16 g/mol |

Nombre IUPAC |

5-methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine |

InChI |

InChI=1S/C8H9NO2/c1-6-8-7(2-3-9-6)10-4-5-11-8/h2-3H,4-5H2,1H3 |

Clave InChI |

PQZFPODRTNPUEM-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=CC2=C1OCCO2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 3,4-Dimethoxy-2-methylpyridine : Replaces the ethylenedioxy bridge with two methoxy groups at positions 3 and 4. This modification reduces ring strain but diminishes electron-donating resonance effects compared to the fused ethylenedioxy system .

- 3,4-Dimethoxy-2-(hydroxymethyl)pyridine : Features a hydroxymethyl group at position 2 instead of methyl, enhancing hydrophilicity and hydrogen-bonding capacity .

- 2-(Chloromethyl)-4-methoxypyridine hydrochloride : Substitutes the ethylenedioxy group with a methoxy group at position 4 and a chloromethyl group at position 2, introducing electron-withdrawing effects and salt formation .

Physicochemical Properties

| Compound | Substituents | LogP (Predicted) | Solubility (aq.) | Key Features |

|---|---|---|---|---|

| 3,4-Ethylenedioxy-2-methylpyridine | 2-CH3, 3,4-O-CH2-CH2-O | ~1.8 | Moderate | Rigid structure, high electron density |

| 3,4-Dimethoxy-2-methylpyridine | 2-CH3, 3-OCH3, 4-OCH3 | ~1.2 | High | Flexible, prone to demethylation |

| 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | 2-CH2OH, 3-OCH3, 4-OCH3 | ~0.5 | Very High | Polar, bioactive intermediate |

| 2-(Chloromethyl)-4-methoxypyridine hydrochloride | 2-CH2Cl, 4-OCH3, HCl salt | ~0.9 | High | Electrophilic, salt-enhanced stability |

Notes:

- The ethylenedioxy bridge increases lipophilicity (LogP) compared to methoxy analogs due to the ethylene chain .

- Hydroxymethyl and hydrochloride derivatives exhibit higher aqueous solubility, driven by polar functional groups or ionic character .

Reactivity and Stability

- Electron-Donating Effects : The ethylenedioxy bridge enhances resonance stabilization of the pyridine ring, making it less reactive toward electrophilic substitution compared to chloromethyl derivatives (e.g., 2-(Chloromethyl)-4-methoxypyridine), where electron-withdrawing groups increase electrophilicity .

- Hydrolytic Stability : The fused ethylenedioxy system resists hydrolysis better than methoxy groups, which are susceptible to demethylation under acidic or enzymatic conditions .

- Synthetic Utility : Chloromethyl analogs (e.g., compounds) serve as intermediates for nucleophilic substitutions, whereas ethylenedioxy derivatives are more suited for applications requiring stable electron-rich aromatic systems .

Research Findings

- Synthetic Routes : Ethylenedioxy derivatives are typically synthesized via cyclization reactions, whereas methoxy and chloromethyl analogs are prepared through direct alkylation or halogenation .

- Biological Activity: Pyrido-pyrimidinones with ethylenedioxy-like substituents (e.g., compounds) show enhanced binding affinity to enzymatic targets compared to methoxy analogs, attributed to improved electronic and steric profiles .

- Stability Studies : Ethylenedioxy bridges demonstrate superior metabolic stability in preclinical models compared to methoxy groups, which undergo rapid demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.